molecular formula C9H8FN3S B2877025 [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine CAS No. 82100-92-3

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine

Cat. No. B2877025
CAS RN: 82100-92-3
M. Wt: 209.24
InChI Key: SEULEDUVYOUXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is a chemical compound that is used as a versatile reactant in various syntheses . It is a part of a class of compounds known as phenylimidazoles . It is also used as a chemical intermediate in pharmaceuticals, particularly in the synthesis of tryptamine drugs used in the treatment of migraine and cluster headaches .


Synthesis Analysis

The synthesis of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” involves the reaction between 4-fluorophenyl isothiocyanate and hydrazine hydrate in hot ethanol . It is also used in the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes .


Molecular Structure Analysis

The molecular structure of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is characterized by a thiazole ring attached to a fluorophenyl group. The thiazole ring is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure was solved and the data was refined to reach R and wR indices of 0.0946 and 0.1377, respectively .


Chemical Reactions Analysis

“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is a versatile reactant used in various syntheses such as the domino synthesis of indoles by zinc-promoted hydrohydrazination of terminal alkynes . It is also used as a chemical intermediate in the synthesis of pharmaceuticals .


Physical And Chemical Properties Analysis

The empirical formula of “[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine” is C15H11FN2S, and its molecular weight is 270.32 . It usually comes in solid form .

Scientific Research Applications

Antimicrobial Activity

The compound has been utilized in the synthesis of various derivatives that exhibit significant antimicrobial properties. For instance, derivatives such as pyrazolo[3,4-d]pyrimidines have shown effectiveness against a range of microbial strains . This application is crucial in the development of new antibiotics and antiseptic agents.

Antitumor and Antileukemia Activity

Some synthesized derivatives, particularly pyrazolo[3,4-d]pyrimidine derivatives, have been found to possess antitumor and antileukemia activities . This opens up potential for the compound to be used in cancer research, especially in the synthesis of chemotherapeutic agents.

Adenosine Receptor Antagonism

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, synthesized from the compound, have been identified as highly potent and selective antagonists for human A3, A2A, and A2B adenosine receptors . These receptors are significant in various physiological processes, and antagonists can be used to treat disorders like Parkinson’s disease and cardiac arrhythmias.

Agricultural Applications

Hydrazonyl halides derived from the compound have shown biological activity that can be harnessed in agriculture. They have been reported to be active against red spider mites on beans and apple trees, and possess miticidal, insecticidal, and herbicidal properties . This makes them valuable in the development of agricultural chemicals.

Synthesis of Fluorinated Pyrazoles

The compound has been used in the synthesis of fluorinated pyrazoles, which are important in medicinal chemistry due to their enhanced stability and bioavailability . These compounds can be used in drug design and development, particularly for drugs that target the central nervous system.

properties

IUPAC Name

[4-(4-fluorophenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEULEDUVYOUXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]hydrazine

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